N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine
Description
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring, which is further connected to a cyclopentanamine group
Properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-8-15(7-1)20-12-14-6-5-11-19-18(14)22-13-21-16-9-3-4-10-17(16)22/h3-6,9-11,13,15,20H,1-2,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESGCTVKRNTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole: The benzimidazole ring is synthesized by reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite.
Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-bromoketones.
Linking the Benzimidazole and Pyridine Rings: The benzimidazole and pyridine rings are linked via a methyl bridge, typically using a methylating agent under controlled conditions.
Introduction of Cyclopentanamine:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and repair, protein kinases, and cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazole and pyridine rings and are studied for their medicinal properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are structurally related and have been investigated for their anti-tubercular activity.
Uniqueness
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclopentanamine is unique due to its specific combination of benzimidazole, pyridine, and cyclopentanamine moieties, which confer distinct biological activities and therapeutic potential not observed in other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
